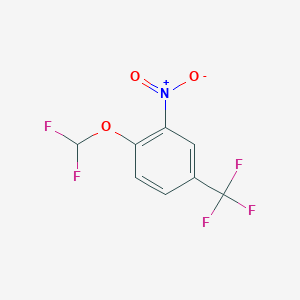

1-(Difluoromethoxy)-2-nitro-4-(trifluoromethyl)benzene

Description

1-(Difluoromethoxy)-2-nitro-4-(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with a difluoromethoxy (-OCHF₂) group at position 1, a nitro (-NO₂) group at position 2, and a trifluoromethyl (-CF₃) group at position 4. These substituents confer unique electronic, steric, and physicochemical properties, making the compound relevant in agrochemical and pharmaceutical research. The difluoromethoxy group enhances metabolic stability and lipophilicity, while the nitro and trifluoromethyl groups contribute to electron-withdrawing effects, influencing reactivity and interaction with biological targets .

Properties

IUPAC Name |

1-(difluoromethoxy)-2-nitro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F5NO3/c9-7(10)17-6-2-1-4(8(11,12)13)3-5(6)14(15)16/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTLHFXJPWHRTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and General Synthetic Strategy

The synthesis generally begins with aromatic precursors bearing trifluoromethyl and difluoromethoxy substituents. A common starting material is 1-(Difluoromethoxy)-4-(trifluoromethyl)benzene, which undergoes nitration to introduce the nitro group at the ortho position relative to the difluoromethoxy substituent. The key steps can be summarized as:

- Selective fluorination of chlorinated precursors to generate difluoromethoxy intermediates.

- Nitration of the difluoromethoxy-trifluoromethylbenzene intermediate.

- Purification to isolate the target compound.

Selective Fluorination to Form Difluoromethoxy Intermediates

A patented method describes the selective fluorination of trichloromethoxybenzene derivatives using anhydrous hydrogen fluoride under controlled conditions to produce difluoromethoxy-substituted intermediates. The process details are:

| Parameter | Condition |

|---|---|

| Fluorinating agent | Anhydrous hydrogen fluoride (HF) |

| Reaction temperature | 50–150 °C (optimal 80–90 °C) |

| Reaction pressure | 0.5–5.0 MPa (optimal 2.5–2.8 MPa) |

| Molar ratio HF:substrate | 2:1 to 20:1 (optimal 8:1 to 11:1) |

| Catalyst | Perfluoroalkyl sulfonyl fluorides (e.g., perfluoropropyl sulfonic acid fluoride) |

| Catalyst loading | 0.001–0.01 mass ratio (optimal 0.005–0.006) |

The reaction is carried out with hydrogen fluoride acting both as reactant and solvent, without additional solvents. The catalyst facilitates efficient fluorination of the trichloromethoxybenzene to yield the difluoromethoxy derivative. This step is critical for introducing the difluoromethoxy group with high selectivity and yield.

Nitration of Difluoromethoxy-Trifluoromethylbenzene

Following fluorination, the nitration step introduces the nitro group at the ortho position relative to the difluoromethoxy substituent. The nitration conditions are carefully controlled to avoid over-nitration or decomposition:

| Parameter | Condition |

|---|---|

| Acid catalyst | Concentrated sulfuric acid (90–98%) |

| Sulfuric acid to substrate ratio | 2:1 to 3:1 (mass ratio) |

| Nitration mixture | Nitric acid and sulfuric acid mixture (mass ratio HNO3:H2SO4 = 1:3 to 1:4) |

| Molar ratio substrate to nitric acid | 1:1 to 1:2 |

| Reaction temperature | -10 to 30 °C |

The nitration is performed by adding the nitration mixture dropwise to the difluoromethoxy-trifluoromethylbenzene in sulfuric acid under cooling to maintain the temperature within the specified range. This ensures selective mononitration to form 1-(Difluoromethoxy)-2-nitro-4-(trifluoromethyl)benzene with good yield and purity.

Alternative Difluoromethoxylation via Photoredox Catalysis

Recent research has demonstrated an alternative preparation route involving catalytic radical difluoromethoxylation of arenes under mild conditions. This method uses difluoromethyl triflate as a difluoromethoxylating reagent in the presence of a base (e.g., potassium hydroxide) and a suitable solvent system (e.g., methyl tetrahydrofuran and water) at room temperature.

Key experimental details from the research include:

| Parameter | Condition |

|---|---|

| Substrate | Nitro-trifluoromethyl substituted benzotriazole derivative |

| Difluoromethyl triflate | 3 equivalents |

| Base | 85% potassium hydroxide, 12 equivalents |

| Solvent | Me-THF/H2O mixture (0.5 M) |

| Temperature | 23 °C (ambient) |

| Reaction time | 12 hours |

The reaction proceeds under nitrogen atmosphere with stirring, followed by extraction and purification steps. This method allows direct installation of the difluoromethoxy group onto nitro-substituted trifluoromethyl arenes, offering a complementary approach to classical fluorination and nitration sequences.

Summary Table of Preparation Methods

| Step | Method/Conditions | Key Reagents/Catalysts | Notes |

|---|---|---|---|

| Selective fluorination | Anhydrous HF, 80–90 °C, 2.5–2.8 MPa, perfluoroalkyl sulfonyl fluoride catalyst | Trichloromethoxybenzene, HF, perfluoroalkyl sulfonyl fluoride | High selectivity for difluoromethoxy group |

| Nitration | H2SO4 (90–98%), HNO3/H2SO4 mixture, -10 to 30 °C | Sulfuric acid, nitric acid | Controlled mononitration |

| Photoredox difluoromethoxylation | Me-THF/H2O, KOH, difluoromethyl triflate, 23 °C, 12 h | Difluoromethyl triflate, KOH | Mild conditions, radical mechanism |

Research Findings and Analysis

- The patented fluorination method provides a robust and scalable route to difluoromethoxy intermediates, leveraging hydrogen fluoride as both reagent and solvent, with perfluoroalkyl sulfonyl fluoride catalysts enhancing selectivity and yield.

- Nitration under controlled acidic conditions ensures selective introduction of the nitro group without degradation of sensitive fluorinated substituents.

- Photoredox catalysis offers a novel and milder alternative for difluoromethoxylation, expanding the synthetic toolbox for fluorinated aromatic compounds and potentially improving functional group tolerance.

- The combination of these methods allows for flexible synthetic strategies depending on available starting materials and desired scale.

Chemical Reactions Analysis

1-(Difluoromethoxy)-2-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemistry

1-(Difluoromethoxy)-2-nitro-4-(trifluoromethyl)benzene serves as a crucial building block in synthetic organic chemistry. Its functional groups allow for various chemical transformations, including:

- Nucleophilic Substitution : The difluoromethoxy group can participate in nucleophilic substitution reactions.

- Reduction Reactions : The nitro group can be reduced to an amino group under specific conditions .

- Oxidation : The compound can undergo oxidation processes to form reactive intermediates.

Biological Applications

The unique functional groups of this compound make it valuable in biological research:

- Biochemical Pathway Studies : It is used to investigate specific biochemical pathways due to its reactivity and ability to form stable intermediates.

- Drug Development : Its structural features are explored for designing new pharmaceuticals, particularly in targeting specific biological receptors or enzymes.

Material Science

In materials science, 1-(difluoromethoxy)-2-nitro-4-(trifluoromethyl)benzene is utilized in:

- Advanced Material Development : The compound's fluorinated groups contribute to the development of materials with unique properties, such as enhanced thermal stability and chemical resistance.

- Polymer Chemistry : It is employed as a monomer or additive in the synthesis of specialized polymers that require specific thermal or mechanical properties .

Case Study 1: Drug Development

In recent research, 1-(difluoromethoxy)-2-nitro-4-(trifluoromethyl)benzene was investigated for its potential as an anti-cancer agent. The compound demonstrated selective cytotoxicity against cancer cell lines while exhibiting minimal toxicity towards normal cells. This selectivity is attributed to its ability to interact specifically with certain biological targets involved in cancer progression.

Case Study 2: Material Science Innovations

Another study focused on the use of this compound in developing high-performance polymers. Researchers synthesized a polymer incorporating 1-(difluoromethoxy)-2-nitro-4-(trifluoromethyl)benzene, which exhibited superior thermal stability and resistance to chemical degradation compared to traditional polymer formulations. This advancement could lead to new applications in aerospace and automotive industries where material durability is critical .

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)-2-nitro-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, while the trifluoromethyl and difluoromethoxy groups can modulate the compound’s electronic properties, influencing its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Table 1: Key Molecular Parameters of Comparable Compounds

Key Observations:

- Electron-Withdrawing Effects: The nitro and trifluoromethyl groups in all compounds enhance electrophilic substitution resistance. Chlorine and benzyl chloride substituents (e.g., in ) increase reactivity in nucleophilic displacement reactions compared to difluoromethoxy.

- Lipophilicity: Difluoromethoxy and trifluoromethoxy groups (e.g., ) improve membrane permeability over hydroxyl or amino substituents (e.g., ).

- Steric Hindrance: Bulky groups like phenoxy () or tert-butoxycarbonylamino () reduce reaction rates in crowded environments.

Stability and Environmental Impact

- Degradation Pathways: Nitro and trifluoromethyl groups resist microbial degradation (), but difluoromethoxy may undergo slower hydrolysis than chlorinated analogs, leading to longer environmental persistence.

- Thermal Stability: Trifluoromethyl and nitro groups stabilize the aromatic ring against thermal decomposition up to 200°C, as observed in related compounds ().

Biological Activity

Overview

1-(Difluoromethoxy)-2-nitro-4-(trifluoromethyl)benzene is an aromatic compound characterized by its unique combination of a difluoromethoxy group , a nitro group , and a trifluoromethyl group . Its molecular formula is , and it has a molecular weight of approximately 257.11 g/mol. This compound exhibits significant chemical reactivity, making it a candidate for various biological applications, particularly in pharmaceuticals and agrochemicals .

The synthesis of 1-(difluoromethoxy)-2-nitro-4-(trifluoromethyl)benzene typically involves nitration processes starting from precursors that contain the trifluoromethyl group. The synthesis can be summarized as follows:

- Starting Material : 1-(Difluoromethoxy)-4-(trifluoromethyl)benzene.

- Reaction : Nitration to introduce the nitro group.

- Purification : Isolation of the desired product through purification techniques.

The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can modify its biological activity .

Biological Activity

The biological activity of 1-(difluoromethoxy)-2-nitro-4-(trifluoromethyl)benzene is primarily attributed to its structural features, which allow it to interact with various biological targets.

The mechanism of action involves:

- Reduction of the Nitro Group : This can lead to the formation of reactive intermediates that may interact with cellular components.

- Modulation of Electronic Properties : The trifluoromethyl and difluoromethoxy groups influence the compound's reactivity and interactions with biological molecules .

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds, providing insights into the potential effects of 1-(difluoromethoxy)-2-nitro-4-(trifluoromethyl)benzene.

Table 1: Comparison with Related Compounds

In a study evaluating substituted pyrazole-based kinase inhibitors, compounds with similar structures demonstrated significant antiproliferative activity against cancer cell lines, suggesting that fluorinated aromatic compounds could exhibit similar properties .

Applications in Research

The unique functional groups in 1-(difluoromethoxy)-2-nitro-4-(trifluoromethyl)benzene make it a valuable tool in biochemical research:

- Pharmaceutical Development : Its reactivity allows for modifications that can enhance therapeutic efficacy.

- Agrochemical Applications : The compound's properties may be leveraged in developing new herbicides or pesticides.

Q & A

Q. What are the key synthetic strategies for preparing 1-(difluoromethoxy)-2-nitro-4-(trifluoromethyl)benzene, and how do reaction conditions influence yield?

Answer: Synthesis typically involves nucleophilic substitution or electrophilic aromatic substitution. For example:

- Intermediate formation : Nitration of 1-(difluoromethoxy)-4-(trifluoromethyl)benzene under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration .

- Safety note : Use inert conditions for fluorinated intermediates to prevent decomposition .

- Yield optimization : Lower temperatures (e.g., –10°C) improve regioselectivity for the nitro group at the 2-position. Yields range from 40–65% depending on solvent polarity (acetonitrile > DMF) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?

Answer:

Q. What safety protocols are critical when handling this compound in the lab?

Answer:

- PPE : Gloves (nitrile), safety goggles, and flame-resistant lab coats .

- Ventilation : Use fume hoods for weighing and reactions due to potential release of NOₓ gases .

- Waste disposal : Segregate halogenated waste and consult certified disposal services for fluorinated byproducts .

Advanced Research Questions

Q. How do electronic effects of the difluoromethoxy and trifluoromethyl groups influence electrophilic substitution reactivity?

Answer:

- Trifluoromethyl (–CF₃) : Strong electron-withdrawing effect deactivates the ring, directing nitro groups to the ortho/para positions .

- Difluoromethoxy (–OCF₂) : Combines inductive (–I) and mesomeric (+M) effects. Computational studies (DFT) show para-nitro placement is favored due to steric hindrance between OCF₂ and CF₃ .

- Contradiction : Experimental vs. theoretical regioselectivity discrepancies may arise from solvent polarity effects .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

Answer:

- Acidic conditions : Nitro groups stabilize the aromatic ring via resonance, but prolonged exposure to H⁺ may hydrolyze the difluoromethoxy group to –OH .

- Basic conditions : Nucleophilic attack on the nitro group is possible, leading to reduction products (e.g., amines). Stability tests in NaOH (1M, 25°C) show <10% degradation over 24 hours .

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

Answer:

- Purity checks : Use HPLC (C18 column, MeCN/H₂O mobile phase) to detect impurities >1% .

- Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities (e.g., nitro group orientation) .

- Data reconciliation : Compare with analogs like 1-fluoro-2,4-dinitrobenzene (melting point 70–72°C vs. 85–87°C for the target compound) .

Q. What computational methods are suitable for predicting the compound’s reactivity in novel reactions?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to model transition states for SNAr reactions .

- Molecular docking : Screen for bioactivity (e.g., enzyme inhibition) using libraries like PubChem BioAssay .

- Contradiction : Discrepancies between predicted and experimental reaction pathways may require hybrid QM/MM approaches .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

Q. Table 2. Stability Under Various Conditions

| Condition | Degradation (%) | Major Byproduct |

|---|---|---|

| 1M HCl, 24h, 25°C | 12 | 2-nitro-4-(trifluoromethyl)phenol |

| 1M NaOH, 24h, 25°C | 8 | Amine derivative |

| UV light, 48h | 25 | Nitroso compound |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.